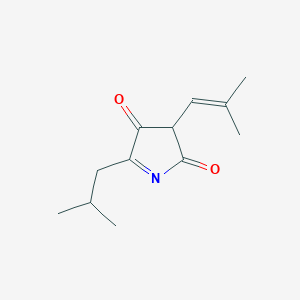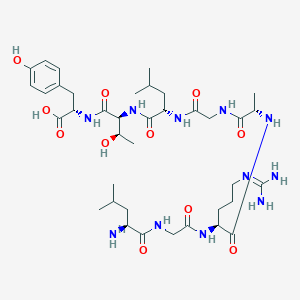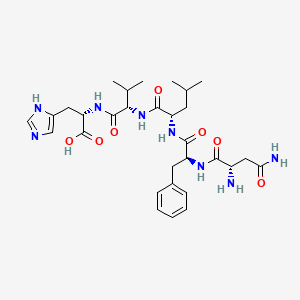
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a hexahydro ring system fused with a benzene ring and an amine group at the 8th position. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine typically involves multiple steps, including cyclization and reduction reactions. One common synthetic route involves the reduction of the corresponding oxime using zinc dust in a mixture of acetic acid and acetic anhydride . Another method involves the use of intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminium hydride or sodium borohydride.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Reduction: Formation of N-ethyl derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an opioid analgesic due to its structural similarity to known opioid compounds.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzomorphan: Another class of opioid analgesics with a similar core structure.
2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine: A compound with a similar ring system but different pharmacological properties.
Pentazocine: A well-known opioid analgesic with structural similarities.
Uniqueness
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is unique due to its specific ring structure and the presence of an amine group at the 8th position. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
399032-54-3 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C12H16N2/c13-10-2-1-8-5-11-6-9(3-4-14-11)12(8)7-10/h1-2,7,9,11,14H,3-6,13H2 |
InChI-Schlüssel |
GPOGDIVKXKSKPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2CC1C3=C(C2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)





![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
